
2-(1H-indol-3-yl)-N-(2-methylsulfanylphenyl)-2-oxoacetamide
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-(2-methylsulfanylphenyl)-2-oxoacetamide, also known as compound X, is a synthetic small molecule that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(1H-indol-3-yl)-N-(2-methylsulfanylphenyl)-2-oxoacetamide X has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. In neuroscience, this compound X has been shown to have neuroprotective effects and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound X has been used as a lead this compound for the development of new drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of 2-(1H-indol-3-yl)-N-(2-methylsulfanylphenyl)-2-oxoacetamide X is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound X has been shown to inhibit the activity of several enzymes involved in cell division and proliferation, leading to cell cycle arrest and apoptosis. In neuroprotection, this compound X has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes, leading to a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In cancer cells, this compound X inhibits cell growth and induces apoptosis. In neuroprotection, this compound X reduces oxidative stress and inflammation, leading to improved neuronal function and survival. In drug discovery, this compound X has been used as a lead this compound for the development of new drugs targeting various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1H-indol-3-yl)-N-(2-methylsulfanylphenyl)-2-oxoacetamide X in lab experiments is its synthetic nature, which allows for precise control over its chemical composition and purity. Another advantage is its potential for use in multiple fields, including cancer research, neuroscience, and drug discovery. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(1H-indol-3-yl)-N-(2-methylsulfanylphenyl)-2-oxoacetamide X. One direction is the further investigation of its mechanism of action, which could lead to the development of more effective drugs targeting various diseases. Another direction is the optimization of its synthesis method, which could lead to more efficient and cost-effective production. Additionally, the potential for combination therapy with other drugs should be explored to maximize its therapeutic potential. Overall, this compound X has shown promise in various fields and further research is needed to fully understand its potential applications.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-(2-methylsulfanylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-22-15-9-5-4-8-14(15)19-17(21)16(20)12-10-18-13-7-3-2-6-11(12)13/h2-10,18H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQIGRXNYIFQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217308 | |
| Record name | N-[2-(Methylthio)phenyl]-α-oxo-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852367-71-6 | |
| Record name | N-[2-(Methylthio)phenyl]-α-oxo-1H-indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852367-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Methylthio)phenyl]-α-oxo-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



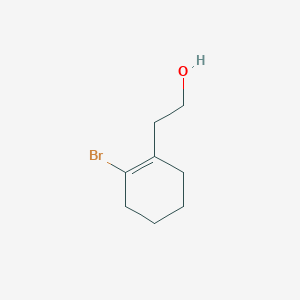
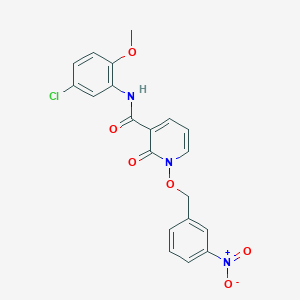
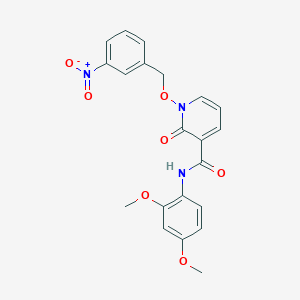
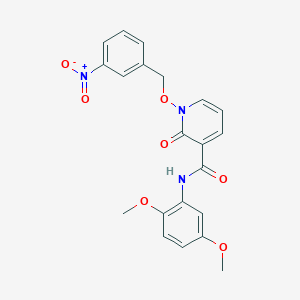
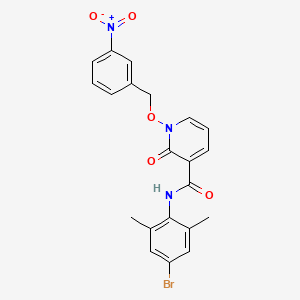
![1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288598.png)
![1-((3-chlorobenzyl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288604.png)
![1-((3-chlorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288610.png)
![1-(1H-indol-3-yl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethane-1,2-dione](/img/structure/B3288620.png)

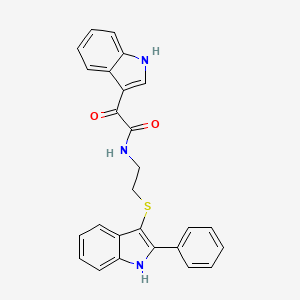


![2-(2-methyl-1H-indol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B3288646.png)